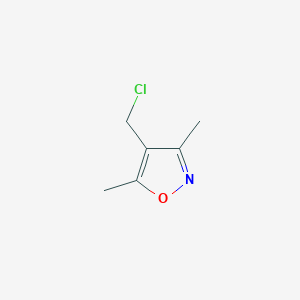

4-(Chloromethyl)-3,5-dimethylisoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFAUKBQIAURIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066531 | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-37-5 | |

| Record name | 4-(Chloromethyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3,5-dimethylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole, a versatile heterocyclic compound. This document is intended to serve as a valuable resource for professionals in research and development, offering key data and procedural insights to support laboratory work and drug discovery initiatives.

Core Physical Properties

4-(Chloromethyl)-3,5-dimethylisoxazole is a substituted isoxazole that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity, largely attributed to the chloromethyl group, makes it a valuable building block in organic synthesis. An understanding of its physical properties is crucial for its appropriate handling, storage, and application in various chemical reactions.

Data Presentation

The quantitative physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole are summarized in the table below. It is important to note a discrepancy in the reported data regarding its physical state at room temperature. While many sources classify it as a liquid, some report a distinct melting point. This could be due to impurities or polymorphic forms of the compound. Researchers should consider both possibilities when handling this chemical.

| Property | Value |

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| Appearance | Colorless to light yellow or brown liquid |

| Form | Liquid |

| Melting Point | 88-90°C (Note: Some sources report this, conflicting with its liquid state at room temperature) |

| Boiling Point | 87-88 °C at 8 mmHg88-90 °C at 7 mmHg |

| Density | 1.173 g/mL at 25 °C1.167 g/cm³ |

| Refractive Index | n20/D 1.4861.487 |

| Flash Point | 96 °C (204.8 °F) - closed cup |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chemical compounds are outlined below. These are general methodologies and may be adapted based on available laboratory equipment.

Melting Point Determination (Capillary Method)

This method is suitable if the substance is a solid at room temperature.

Objective: To determine the temperature range over which the solid substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.[1]

-

Load a small amount of the sample into the open end of a capillary tube by tapping the open end into the powder.[1]

-

Compact the sample at the bottom of the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be 1-2 mm high.[1]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

If the approximate melting point is unknown, a rapid initial heating can be performed to estimate the melting range.[2]

-

For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Rubber band or thread to attach the tube to the thermometer

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.[3]

-

Insert a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[3][4]

-

Attach the test tube to a thermometer using a rubber band or thread.[5]

-

Immerse the assembly in a heating bath (e.g., paraffin oil), ensuring the sample is below the liquid level of the bath.[5]

-

Heat the bath gradually and stir to ensure uniform temperature distribution.[5]

-

Observe the capillary tube. As the liquid heats up, air trapped in the capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

Density Determination

Objective: To measure the mass per unit volume of the liquid.

Apparatus:

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

-

Electronic balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer).[7][8]

-

Add a known volume of the liquid into the graduated cylinder. Read the volume from the bottom of the meniscus.[7]

-

Measure the combined mass of the graduated cylinder and the liquid.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, repeat the measurement several times and calculate the average.[7]

Refractive Index Determination

Objective: To measure the extent to which light is bent when passing through the liquid.

Apparatus:

-

Refractometer (e.g., Abbé refractometer)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, if necessary.

-

Using a clean dropper, place a few drops of the liquid sample onto the surface of the prism.

-

Close the prism assembly.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

-

Clean the prism thoroughly with a suitable solvent and a soft tissue after the measurement.

Mandatory Visualizations

The following diagram illustrates a general workflow for the synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole as described in the patent literature.[9]

Caption: Synthesis workflow for 4-(Chloromethyl)-3,5-dimethylisoxazole.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole, identified by CAS number 19788-37-5, is a highly versatile heterocyclic compound. Its unique structure, featuring a reactive chloromethyl group attached to a stable isoxazole ring, establishes it as a crucial building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development. The compound's ability to undergo various chemical transformations makes it an attractive intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

4-(Chloromethyl)-3,5-dimethylisoxazole is typically a colorless to light yellow or brown liquid.[1][3][4] A comprehensive summary of its key physical and chemical properties is presented below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 19788-37-5 | [1][3][5] |

| Molecular Formula | C₆H₈ClNO | [1][3][5] |

| Molecular Weight | 145.59 g/mol | [1][3][5] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 87-88 °C at 8 mmHg | [1][3][5] |

| Density | 1.173 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.486 | [3][5] |

| Purity | ≥95% (GC) to 98% | [1][5][6] |

| InChI Key | NIFAUKBQIAURIM-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1noc(C)c1CCl | [5] |

Synthesis and Reactivity

The synthetic utility of 4-(chloromethyl)-3,5-dimethylisoxazole stems from its straightforward preparation and the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Chloromethylation

A common method for preparing 4-(chloromethyl)-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole. The following protocol is based on methodologies described in patent literature.[7]

Materials:

-

3,5-dimethylisoxazole

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethylene dichloride (Solvent)

-

Hydrogen chloride (gas)

-

Potassium carbonate (for neutralization)

-

Chloroform (for extraction)

Procedure:

-

In a reaction flask equipped for gas inlet and reflux, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.

-

Bubble hydrogen chloride gas through the mixture.

-

Heat the mixture to reflux for approximately 3 hours.

-

After cooling, pour the reaction mixture into water.

-

Neutralize the aqueous mixture with potassium carbonate.

-

Extract the product from the aqueous layer using chloroform.

-

The organic extracts are combined, and unreacted 3,5-dimethylisoxazole is first recovered via distillation.

-

The final product is purified by vacuum distillation, collecting the fraction at 87-88 °C (1.07kPa/8 mmHg), yielding the desired 4-(chloromethyl)-3,5-dimethylisoxazole.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]

- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [chemicalbook.com]

- 4. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5 [chemicalbook.com]

- 5. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]

- 6. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]

- 7. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

4-(Chloromethyl)-3,5-dimethylisoxazole molecular weight

An In-depth Technical Guide to the Molecular Weight of 4-(Chloromethyl)-3,5-dimethylisoxazole

This guide provides a detailed analysis of the molecular weight of 4-(Chloromethyl)-3,5-dimethylisoxazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Identity

Systematic Name: 4-(Chloromethyl)-3,5-dimethylisoxazole CAS Number: 19788-37-5[1][2] Molecular Formula: C₆H₈ClNO[1][2][3]

This empirical formula indicates that each molecule of the compound is composed of six carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 4-(Chloromethyl)-3,5-dimethylisoxazole is based on its molecular formula, C₆H₈ClNO.

Atomic Weights of Constituent Elements

To accurately calculate the molecular weight, the standard atomic weights of each element present in the molecule are utilized. These values represent the weighted average of the masses of their naturally occurring isotopes.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) |

| Carbon | C | 6 | ~12.011[4][5][6] |

| Hydrogen | H | 8 | ~1.008[7][8][9][10] |

| Chlorine | Cl | 1 | ~35.45[11][12][13][14] |

| Nitrogen | N | 1 | ~14.007[15][16][17][18] |

| Oxygen | O | 1 | ~15.999[19][20][21][22] |

Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results:

-

Carbon: 6 atoms × 12.011 amu/atom = 72.066 amu

-

Hydrogen: 8 atoms × 1.008 amu/atom = 8.064 amu

-

Chlorine: 1 atom × 35.45 amu/atom = 35.45 amu

-

Nitrogen: 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen: 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 72.066 + 8.064 + 35.45 + 14.007 + 15.999 = 145.586 amu

This calculated value is often rounded for practical applications. The commonly cited molecular weight for 4-(Chloromethyl)-3,5-dimethylisoxazole is 145.59 g/mol .[1][3][23]

Experimental Workflow: Molecular Weight Calculation

The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) MS [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. youtube.com [youtube.com]

- 17. Nitrogen - Wikipedia [en.wikipedia.org]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. fiveable.me [fiveable.me]

- 20. princeton.edu [princeton.edu]

- 21. Oxygen - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]

Introduction: The Versatility of a Key Synthetic Building Block

An In-Depth Technical Guide to the Boiling Point of 4-(Chloromethyl)-3,5-dimethylisoxazole

4-(Chloromethyl)-3,5-dimethylisoxazole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its isoxazole core, coupled with a reactive chloromethyl group, makes it a valuable intermediate for constructing more complex molecular architectures.[1] This reagent is notably employed as an annulation agent for building cyclohexenone rings, a common structural motif in natural products like steroids and terpenes.[2][3] Furthermore, its utility extends to the synthesis of novel agrochemicals and a variety of pharmaceuticals, including potential anti-inflammatory and antimicrobial agents.[1][4]

Given its role as a precursor, understanding and precisely controlling its physical properties is paramount for its effective use. The boiling point, in particular, is not merely a physical constant but a critical parameter that dictates the conditions for its purification, influences reaction setups, and informs safety protocols. This guide provides an in-depth examination of the boiling point of 4-(Chloromethyl)-3,5-dimethylisoxazole, contextualizing its importance from experimental determination to practical application.

Core Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physicochemical data. These properties are essential for calculating reaction stoichiometry, selecting appropriate solvents, and designing purification strategies.

| Property | Value | Source(s) |

| Boiling Point | 87-88 °C at 8 mmHg | [1][2][3][4] |

| Molecular Formula | C₆H₈ClNO | [1][4] |

| Molecular Weight | 145.59 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Density | ~1.173 g/mL at 25 °C | [2][3][4] |

| Refractive Index | n20/D 1.486 | [2] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [6] |

| CAS Number | 19788-37-5 | [2][7] |

The Boiling Point: A Critical Parameter in Practice

The boiling point of 4-(Chloromethyl)-3,5-dimethylisoxazole is officially cited at a reduced pressure (87-88 °C at 8 mmHg).[2] This immediately provides a crucial insight: the compound is likely thermally sensitive. Attempting to distill this compound at atmospheric pressure would require a significantly higher temperature, risking decomposition, polymerization, or unwanted side reactions involving the reactive chloromethyl group. Therefore, vacuum distillation is the required method for its purification.

Causality Behind Experimental Choices:

-

Purity: Distillation separates the compound from non-volatile starting materials, catalysts (e.g., Zinc Chloride used in some syntheses), and higher-boiling byproducts.[8] The precise boiling point at a given pressure is the key to collecting the pure fraction.

-

Reaction Control: In reactions where 4-(Chloromethyl)-3,5-dimethylisoxazole is a solvent or is used at elevated temperatures, knowing its boiling point under the reaction pressure is essential to prevent loss of material and maintain reaction concentration.

-

Safety: Heating a substance requires an awareness of its flash point and boiling point to prevent the creation of flammable vapor concentrations and to avoid uncontrolled boiling or pressure buildup in a closed system.

Experimental Determination of Boiling Point Under Reduced Pressure

Verifying the boiling point of a sample is a fundamental quality control step. The micro-boiling point method using a capillary tube is a standard and material-efficient technique, readily adapted for vacuum conditions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[9] By reducing the ambient pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered.[10][11] In the micro-method, a small, inverted capillary tube traps vapor. As the sample is heated, a steady stream of bubbles emerges when the vapor pressure exceeds the system pressure. Upon slow cooling, the exact point when bubbling ceases and the liquid just begins to enter the capillary marks the boiling point.[9]

Caption: Apparatus for micro-boiling point determination under vacuum.

Step-by-Step Protocol:

-

Preparation: Place 0.5-1 mL of 4-(Chloromethyl)-3,5-dimethylisoxazole into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating Bath: Insert the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.

-

Vacuum Application: Connect the apparatus to a vacuum pump via a trap and a manometer. Evacuate the system to the desired pressure (e.g., 8 mmHg).

-

Heating: Gently heat the Thiele tube or oil bath. Stir the bath to ensure even temperature distribution.

-

Observation: As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tube.

-

Equilibrium Point: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.

Application in Synthesis and Purification Workflow

The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole often involves the chloromethylation of 3,5-dimethylisoxazole. A patented method, for example, uses 3,5-dimethyl isoxazole, paraformaldehyde, and hydrogen chloride.[8] The final and most critical step of this and similar syntheses is the purification of the crude product.

The workflow leverages the boiling point difference between the desired product and impurities. Vacuum distillation (or "reduced pressure rectification") is employed to isolate the pure compound.[8]

Caption: Workflow from synthesis to purification via vacuum distillation.

Safety and Handling Considerations at Elevated Temperatures

Working with 4-(Chloromethyl)-3,5-dimethylisoxazole, especially during distillation, requires stringent safety protocols due to its hazardous properties.

-

Inherent Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6][12] It causes serious skin and eye irritation and may cause respiratory irritation.[6][12][13] It is also classified as a lachrymator (a substance that irritates the eyes and causes tears).[2][3]

-

Engineering Controls: All heating and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[6]

-

Handling Precautions: Avoid contact with skin and eyes.[6] Ensure the distillation apparatus is securely clamped and assembled correctly to prevent leaks. Use a heating mantle with a stirrer for controlled, even heating. Never heat a closed system.

-

Storage: The compound is light-sensitive and should be stored under nitrogen in a refrigerator at 2-8°C.[2][3][4]

Conclusion

The boiling point of 4-(Chloromethyl)-3,5-dimethylisoxazole, 87-88 °C at 8 mmHg, is a cornerstone of its chemical identity and practical utility. It is not an isolated fact but a guiding principle that dictates its purification by vacuum distillation, ensuring the high purity required for its application in advanced pharmaceutical and agrochemical synthesis. An appreciation for this property, from its experimental determination to its role in process safety, is essential for any researcher or scientist utilizing this versatile synthetic intermediate.

References

-

4-Chloromethyl-3,5-dimethylisoxazole - MySkinRecipes. Source: MySkinRecipes. [Link]

-

chemical label 4-(chloromethyl)-3,5-dimethylisoxazole. Source: ECHA. [Link]

- CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents.

-

Micro-boiling point measurement. Source: University of Calgary. [Link]

-

Boiling Point Under Vacuum: Detailed Explanations - YouTube. Source: YouTube. [Link]

-

Estimation of Solvent Boiling Points based on Vacuum - YouTube. Source: YouTube. [Link]

-

CHM 251 Boiling Point Determination (Capillary Tube Method) - YouTube. Source: YouTube. [Link]

-

Which equation is used to calculate the boiling point under vacuum distillation? - Quora. Source: Quora. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [chemicalbook.com]

- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5 [chemicalbook.com]

- 4. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]

- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. chemical-label.com [chemical-label.com]

- 13. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Chloromethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, particularly the reactive chloromethyl group attached to the isoxazole core, make it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of the density and other key physicochemical properties of 4-(chloromethyl)-3,5-dimethylisoxazole. Furthermore, it details experimental protocols for its synthesis and its application in asymmetric annulation reactions, a critical transformation in the construction of chiral molecules for pharmaceutical and agrochemical development.

Physicochemical Data of 4-(Chloromethyl)-3,5-dimethylisoxazole

The following table summarizes the key quantitative data for 4-(chloromethyl)-3,5-dimethylisoxazole, providing a clear reference for laboratory use.

| Property | Value | Reference(s) |

| Density | 1.173 g/mL at 25 °C | [1][2][3][4] |

| Molecular Weight | 145.59 g/mol | [1][4] |

| Boiling Point | 87-88 °C at 8 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.486 | [1][2][3] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [1][2] |

| Form | Liquid | [1] |

| CAS Number | 19788-37-5 | [1][4] |

| Empirical Formula | C₆H₈ClNO | [1][4] |

Experimental Protocols

Determination of Density by the Pycnometer Method

A precise method for determining the density of liquid compounds such as 4-(chloromethyl)-3,5-dimethylisoxazole is the pycnometer method. This protocol provides a step-by-step guide for this determination.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostat bath

-

Distilled water

-

4-(Chloromethyl)-3,5-dimethylisoxazole

-

Acetone (for cleaning and drying)

-

Lint-free tissue

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and then with distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (record this as m₀).

-

Fill the pycnometer with distilled water that has been equilibrated to a constant temperature (e.g., 25 °C) in a thermostat bath.

-

Insert the stopper, ensuring the capillary is filled and any excess water is expelled.

-

Carefully dry the exterior of the pycnometer with a lint-free tissue.

-

Weigh the pycnometer filled with water (record this as m₁).

-

Record the temperature of the water.

-

-

Measurement of 4-(Chloromethyl)-3,5-dimethylisoxazole:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with 4-(chloromethyl)-3,5-dimethylisoxazole that has been equilibrated to the same temperature as the water.

-

Insert the stopper, expel the excess liquid through the capillary, and dry the exterior.

-

Weigh the pycnometer filled with the sample liquid (record this as m₂).

-

-

Calculation:

-

The density of water (ρwater) at the recorded temperature is obtained from standard reference tables.

-

The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρwater

-

The density of the sample (ρsample) is then calculated as: ρsample = (m₂ - m₀) / V

-

Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The following is a representative protocol for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole, based on chloromethylation of 3,5-dimethylisoxazole.

Materials:

-

3,5-Dimethylisoxazole

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1,4-Dioxane

-

Sodium Bicarbonate (or other suitable base)

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (or other suitable drying agent)

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and gas inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a four-necked flask, combine the crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane.

-

Add concentrated hydrochloric acid while stirring mechanically.

-

Heat the mixture to 30-50 °C.

-

-

Chloromethylation:

-

Bubble hydrogen chloride gas through the reaction mixture until saturation.

-

Increase the temperature to 80-100 °C to initiate reflux.

-

Continue to pass hydrogen chloride gas through the refluxing mixture. Monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane and water.

-

Neutralize the residue by carefully adding a base such as sodium bicarbonate solution.

-

Extract the product into an organic solvent like chloroform.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation, collecting the fraction at 87-88 °C/8 mmHg to yield pure 4-(chloromethyl)-3,5-dimethylisoxazole.

-

Application in Asymmetric Annulation Reactions

4-(Chloromethyl)-3,5-dimethylisoxazole is a key reagent in asymmetric annulation reactions, particularly in variations of the Robinson annulation, to produce chiral cyclohexenones. These structures are important scaffolds in many natural products and pharmaceuticals.

Representative Protocol for Asymmetric Robinson-Type Annulation

This protocol describes a general procedure for an organocatalyzed asymmetric Michael addition of a ketone to an α,β-unsaturated acceptor, followed by an intramolecular aldol condensation. In this context, 4-(chloromethyl)-3,5-dimethylisoxazole can be envisioned as a precursor to a vinyl isoxazole that acts as the Michael acceptor.

Materials:

-

A ketone (e.g., cyclohexanone)

-

4-(Chloromethyl)-3,5-dimethylisoxazole (as a precursor to the Michael acceptor)

-

A chiral organocatalyst (e.g., a proline-derived catalyst)

-

A base (e.g., triethylamine)

-

A suitable solvent (e.g., DMF or DMSO)

-

Hydrochloric acid for quenching

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Michael Addition:

-

To a solution of the ketone and the chiral organocatalyst in the solvent, add the base.

-

Add the Michael acceptor (derived from 4-(chloromethyl)-3,5-dimethylisoxazole).

-

Stir the reaction mixture at room temperature until the Michael addition is complete (monitored by TLC).

-

-

Aldol Condensation and Cyclization:

-

Upon completion of the Michael addition, the intermediate diketone can be cyclized in situ or after isolation.

-

For in situ cyclization, heating the reaction mixture may be required.

-

The reaction is then quenched with a dilute acid (e.g., 1M HCl).

-

-

Work-up and Purification:

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched cyclohexenone derivative.

-

Visualizations

Caption: Synthetic pathway for 4-(Chloromethyl)-3,5-dimethylisoxazole.

Caption: Workflow for Asymmetric Robinson-Type Annulation.

References

- 1. Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of the ABC Ring Motif of Norzoanthamine Based on Asymmetric Robinson Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

In-Depth Technical Guide: NMR Spectral Data of 4-(Chloromethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(chloromethyl)-3,5-dimethylisoxazole, a key building block in synthetic organic chemistry. The information presented herein is intended to aid in the structural elucidation and quality control of this compound.

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile reagent utilized in the synthesis of various pharmaceutical and agrochemical compounds. Accurate characterization of its molecular structure is paramount for its effective application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure of organic molecules. This guide presents detailed ¹H and ¹³C NMR spectral data, experimental protocols, and visualizations to support research and development activities involving this compound.

Chemical Structure

The molecular structure of 4-(chloromethyl)-3,5-dimethylisoxazole consists of a central isoxazole ring substituted with two methyl groups at positions 3 and 5, and a chloromethyl group at position 4.

Caption: Chemical structure of 4-(chloromethyl)-3,5-dimethylisoxazole.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(chloromethyl)-3,5-dimethylisoxazole, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₂Cl | 4.40 | Singlet | 2H |

| -CH₃ (at C5) | 2.40 | Singlet | 3H |

| -CH₃ (at C3) | 2.30 | Singlet | 3H |

¹³C NMR Spectral Data

A theoretical analysis of the ¹³C NMR spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole has been performed using Density Functional Theory (DFT) with the B3LYP/6-31+G(d,p) basis set. The calculated chemical shifts provide a valuable reference for spectral assignment.

| Carbon Atom | Calculated Chemical Shift (δ) ppm |

| C3 | 159.9 |

| C5 | 166.8 |

| C4 | 110.5 |

| -CH₂Cl | 35.1 |

| -CH₃ (at C3) | 11.2 |

| -CH₃ (at C5) | 10.1 |

Note: Experimental values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The NMR spectra were acquired using a standard protocol for small organic molecules.

Sample Preparation

A solution of 4-(chloromethyl)-3,5-dimethylisoxazole was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a proton frequency of 400 MHz. The data was acquired at room temperature (298 K). Standard pulse sequences were used for both ¹H (zg30) and ¹³C (zgpg30) acquisitions.

Caption: Generalized workflow for NMR data acquisition and processing.

Data Interpretation and Conclusion

The ¹H NMR spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole displays three distinct singlet signals, corresponding to the chloromethyl protons and the two non-equivalent methyl groups on the isoxazole ring. The downfield shift of the chloromethyl protons is attributed to the deshielding effect of the adjacent chlorine atom. The integration values are consistent with the number of protons in each chemical environment.

The ¹³C NMR data, supported by theoretical calculations, provides the chemical shifts for all six carbon atoms in the molecule. The quaternary carbons of the isoxazole ring (C3, C4, and C5) resonate in the aromatic region, while the methyl and chloromethyl carbons appear in the aliphatic region.

This comprehensive NMR spectral data, coupled with the provided experimental protocols, serves as a reliable reference for the identification and characterization of 4-(chloromethyl)-3,5-dimethylisoxazole in various research and industrial settings.

Introduction: The Analytical Significance of 4-(Chloromethyl)-3,5-dimethylisoxazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole

4-(Chloromethyl)-3,5-dimethylisoxazole is a key heterocyclic compound utilized in organic synthesis. Its structural features, particularly the reactive chloromethyl group and the stable isoxazole ring, make it a valuable annulation reagent for constructing more complex molecular architectures like cyclohexenones, which are foundational in the synthesis of steroids, terpenes, and alkaloids.[1] Given its role as a building block, verifying the purity and confirming the structural integrity of this compound is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the primary analytical tool for this purpose. It provides a non-destructive, highly detailed fingerprint of the molecule's structure by probing the electronic environment of every hydrogen atom. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole, detailing the theoretical basis for its spectral features, a field-proven protocol for data acquisition, and an expert interpretation of the resulting spectrum.

PART 1: Deconstructing the Molecular Structure for NMR Analysis

To predict and interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 4-(Chloromethyl)-3,5-dimethylisoxazole molecule. The molecule's structure consists of a central isoxazole ring substituted at positions 3, 4, and 5.

-

Proton Environment A (C3-CH₃ and C5-CH₃): The molecule possesses a plane of symmetry that renders the two methyl groups at positions 3 and 5 chemically equivalent. Therefore, these six protons will resonate together, producing a single signal in the ¹H NMR spectrum.

-

Proton Environment B (C4-CH₂Cl): The two protons of the chloromethyl group at position 4 are also chemically equivalent to each other. They exist in a distinct electronic environment due to their proximity to the isoxazole ring and the highly electronegative chlorine atom. This will result in a second, separate signal.

As there are no adjacent, non-equivalent protons to either group, spin-spin coupling is not expected. Consequently, the spectrum should display two distinct singlets.

Caption: Structure of 4-(Chloromethyl)-3,5-dimethylisoxazole with proton environments.

PART 2: Predicted Spectral Data and Interpretation

The chemical shift (δ) of a proton signal is determined by its local electronic environment. Electron-withdrawing groups or structural features decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield).

Analysis of Expected Chemical Shifts

-

Signal A (3,5-Dimethyl Protons): The methyl groups are attached to the sp²-hybridized carbons of the isoxazole ring. In the parent compound, 3,5-dimethylisoxazole, these protons appear around 2.2-2.4 ppm.[2] The presence of the electron-withdrawing chloromethyl group at the adjacent C4 position will likely cause a slight downfield shift.

-

Signal B (4-Chloromethyl Protons): These protons are influenced by two deshielding factors: the aromatic character of the isoxazole ring and the high electronegativity of the chlorine atom. This combined effect will shift the signal significantly downfield, typically into the 4.5-5.0 ppm region.

Integration and Multiplicity

-

Integration: The area under each NMR signal is directly proportional to the number of protons it represents.[3] The ratio of the integral for Signal A to Signal B will be 6:2, which simplifies to 3:1.

-

Multiplicity: As established, with no adjacent non-equivalent protons, both signals are predicted to be sharp singlets (s).

Summary of Predicted ¹H NMR Data

| Signal Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Integration (Relative Ratio) | Multiplicity |

| A | 3,5-di-CH₃ | ~2.4 | 6 (3) | Singlet (s) |

| B | 4-CH₂ Cl | ~4.5 | 2 (1) | Singlet (s) |

PART 3: A Validated Protocol for ¹H NMR Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters.[4] This protocol outlines a self-validating system to ensure high-quality, reproducible data.

Step 1: Sample Preparation

The objective is to create a homogenous solution free of paramagnetic and particulate contaminants, which can severely degrade spectral quality.[5]

-

Weighing the Sample: Accurately weigh 5-10 mg of 4-(Chloromethyl)-3,5-dimethylisoxazole directly into a clean, dry vial.[6] This concentration is optimal for achieving a high signal-to-noise ratio in a short time for a ¹H experiment.[5]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is an excellent choice as the compound is soluble in it, and its residual proton signal (CHCl₃ at ~7.26 ppm) does not interfere with the expected signals.[7] The deuterated solvent is essential for the spectrometer's lock system, which stabilizes the magnetic field.

-

Dissolution and Filtration: Add the solvent to the vial and gently swirl to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6] This step is critical as suspended solids distort the magnetic field homogeneity, leading to broad spectral lines.

-

Tube Filling and Capping: The final sample height in the tube should be 4-5 cm (approximately 0.55-0.7 mL for a standard 5 mm tube) to ensure it is within the active detection area of the spectrometer's coils. Cap the tube securely to prevent evaporation.

-

Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. If not present, a small drop can be added.

Step 2: Spectrometer Operation and Data Acquisition

These steps are performed at the NMR spectrometer console.

-

Sample Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer magnet. The spectrometer's software is then used to "lock" onto the deuterium signal from the CDCl₃, which ensures the magnetic field remains stable throughout the experiment.[4]

-

Shimming: This is an automated or manual process that adjusts the homogeneity of the magnetic field across the sample volume.[4] Proper shimming is crucial for achieving sharp, well-resolved peaks.

-

Setting Acquisition Parameters: For a standard ¹H spectrum of a small organic molecule, the following parameters are recommended:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): ~4 seconds. This determines the data point resolution of the spectrum.[4]

-

Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the protons to relax back to their equilibrium state before the next pulse.

-

Number of Scans (NS): 4 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Acquisition: Start the experiment. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) signal.

Step 3: Data Processing

-

Fourier Transform (FT): The raw FID data (time domain) is converted into the spectrum (frequency domain) via a mathematical process called Fourier Transform.

-

Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are upright and symmetrical. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The integral function is used to measure the relative areas under each peak, confirming the proton ratios.

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion: A Validated Structural Fingerprint

The ¹H NMR spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole provides an unambiguous confirmation of its structure. The presence of two distinct singlets with the predicted chemical shifts and a 3:1 integration ratio serves as a reliable analytical signature. Deviations from this pattern, such as the appearance of additional peaks or incorrect integration values, would immediately indicate the presence of impurities or structural isomers. By following the detailed experimental protocol, researchers can generate high-fidelity data, ensuring the quality of this critical synthetic intermediate for its application in drug development and complex molecule synthesis.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Manchester. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]

-

Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (ch. 5, pp. 45-67). The Royal Society of Chemistry. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Godel, A., et al. (2023). ¹H-NMR Analysis of Wine Metabolites: Method Development and Validation. Metabolites, 13(7), 834. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

-

Patel, H., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available at: [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0002151). Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (DMSO-d6, 300 MHz) of compounds 3g and 4g. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Alkynes with Hydrazines to Isoxazoles". Available at: [Link]

-

PubChem. (n.d.). 3,5-Dimethylisoxazole. Available at: [Link]

Sources

- 1. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [m.chemicalbook.com]

- 2. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. books.rsc.org [books.rsc.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(Chloromethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Chloromethyl)-3,5-dimethylisoxazole. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral analysis of this key heterocyclic compound. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of 4-(Chloromethyl)-3,5-dimethylisoxazole and related isoxazole derivatives. The content is structured to offer a holistic understanding, from fundamental principles to the interpretation of spectral data, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 4-(Chloromethyl)-3,5-dimethylisoxazole and the Role of ¹³C NMR

4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a reactive chloromethyl group at the C4 position, flanked by two methyl groups at C3 and C5, provides a unique combination of steric and electronic properties that make it an invaluable synthon for the construction of more complex molecular architectures.

In the development and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals, unambiguous structural confirmation and purity assessment are paramount. ¹³C NMR spectroscopy is an indispensable analytical technique for these purposes. By providing a distinct signal for each unique carbon atom in a molecule, ¹³C NMR offers a detailed fingerprint of the carbon skeleton.[1] This allows for the unequivocal verification of the compound's structure, the identification of isomers, and the detection of impurities. For a molecule such as 4-(Chloromethyl)-3,5-dimethylisoxazole, ¹³C NMR is critical for confirming the substitution pattern on the isoxazole ring and ensuring the integrity of the chloromethyl functional group.

This guide will provide a comprehensive overview of the ¹³C NMR of 4-(Chloromethyl)-3,5-dimethylisoxazole, including a theoretical prediction of its spectrum, a detailed experimental protocol for data acquisition, and an in-depth analysis of the spectral features.

Theoretical Principles and Predicted ¹³C NMR Spectrum

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed chemical shift. For 4-(Chloromethyl)-3,5-dimethylisoxazole, we can predict the approximate chemical shifts for each of the six carbon atoms by considering the electronic properties of the isoxazole ring and the influence of the methyl and chloromethyl substituents.

The isoxazole ring is an aromatic heterocycle, and its carbon atoms are sp² hybridized. The nitrogen and oxygen heteroatoms exert significant influence on the electron distribution within the ring, leading to characteristic chemical shifts for the ring carbons. The substituent effects on the ¹³C NMR chemical shifts of isoxazole derivatives have been a subject of study, providing a basis for our predictions.[2][3][4]

Below is a table of the predicted ¹³C NMR chemical shifts for 4-(Chloromethyl)-3,5-dimethylisoxazole. These predictions are based on the known chemical shifts of 3,5-dimethylisoxazole and the expected substituent chemical shift (SCS) effects of a chloromethyl group at the C4 position.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~160 | sp² hybridized carbon of the isoxazole ring, adjacent to the nitrogen atom. |

| C4 | ~110 | sp² hybridized carbon of the isoxazole ring, bearing the chloromethyl group. |

| C5 | ~168 | sp² hybridized carbon of the isoxazole ring, adjacent to the oxygen atom. |

| 3-CH₃ | ~11 | sp³ hybridized methyl carbon attached to the C3 of the isoxazole ring. |

| 5-CH₃ | ~10 | sp³ hybridized methyl carbon attached to the C5 of the isoxazole ring. |

| 4-CH₂Cl | ~35 | sp³ hybridized methylene carbon, deshielded by the electronegative chlorine atom. |

To further aid in the structural assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. A DEPT-135 experiment, for instance, would show positive signals for the CH₃ and CH carbons, and negative signals for the CH₂ carbons, while quaternary carbons would be absent.[5][6] For 4-(Chloromethyl)-3,5-dimethylisoxazole, the DEPT-135 spectrum would be expected to show two positive signals for the two methyl carbons and a negative signal for the chloromethyl carbon.

Experimental Protocol for Acquiring the ¹³C NMR Spectrum

The following protocol provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic molecules, including isoxazole derivatives. The residual solvent peak of CDCl₃ appears as a triplet at approximately 77.16 ppm, which serves as a convenient internal reference.[7]

-

Sample Concentration: Weigh approximately 10-20 mg of 4-(Chloromethyl)-3,5-dimethylisoxazole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, with its signal defined as 0.0 ppm. While the residual solvent peak can be used for referencing, adding a small amount of TMS can provide a more precise reference.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or similar) NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard ¹H-decoupled ¹³C experiment (e.g., zgpg30) | Provides a simple spectrum with a single peak for each unique carbon. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of the carbon nuclei between scans, which is important for obtaining accurate integrals, especially for quaternary carbons. |

| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | This range covers the expected chemical shifts for most organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply an automatic baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak (0.0 ppm) to its correct chemical shift.

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Spectral Analysis and Data Interpretation

The ¹³C NMR spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole is expected to exhibit six distinct signals, corresponding to the six unique carbon environments in the molecule. The following is a detailed analysis of the expected spectrum, with assignments based on the theoretical predictions and data from analogous compounds.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of 4-(Chloromethyl)-3,5-dimethylisoxazole with carbon numbering for NMR assignment.

Analysis of Expected Chemical Shifts:

-

C3 and C5 (sp² carbons of the isoxazole ring): These carbons are part of the aromatic ring and are deshielded, appearing in the downfield region of the spectrum. C5, being adjacent to the highly electronegative oxygen atom, is expected to be the most deshielded carbon, with a chemical shift around 168 ppm. C3, adjacent to the nitrogen, will also be significantly deshielded, with an expected chemical shift of approximately 160 ppm.

-

C4 (sp² carbon of the isoxazole ring): This carbon is also part of the aromatic system and is substituted with the chloromethyl group. Its chemical shift is predicted to be around 110 ppm.

-

3-CH₃ and 5-CH₃ (sp³ methyl carbons): These methyl carbons are in a shielded environment and will appear in the upfield region of the spectrum. Their chemical shifts are expected to be around 10-11 ppm.

-

4-CH₂Cl (sp³ methylene carbon): The carbon of the chloromethyl group is an sp³ hybridized carbon, but it is directly attached to an electronegative chlorine atom. This will cause a significant downfield shift compared to a standard methyl or methylene group, with a predicted chemical shift of approximately 35 ppm.

Conclusion

¹³C NMR spectroscopy is a powerful and essential tool for the structural characterization of 4-(Chloromethyl)-3,5-dimethylisoxazole. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and an in-depth analysis of the expected ¹³C NMR spectrum of this important heterocyclic compound. By understanding the factors that influence the chemical shifts of the carbon atoms in the molecule, researchers can confidently assign the signals in the spectrum and verify the structure of their synthesized or procured material. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and accurate characterization of this and other related isoxazole derivatives.

References

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the substitution pattern of an isoxazole by 13C nuclear magnetic resonance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 13C NMR [m.chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of 4-(Chloromethyl)-3,5-dimethylisoxazole

Abstract

4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is primarily derived from the pronounced electrophilic character of its 4-position chloromethyl group. This technical guide provides a detailed examination of the structural features governing this electrophilicity, the reaction mechanisms it undergoes, and representative experimental protocols for its synthesis and subsequent use in nucleophilic substitution reactions. While specific quantitative kinetic data for this molecule is not widely published, this paper establishes a framework for its reactivity based on established chemical principles and data from analogous structures.

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole is a key building block used in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its value lies in the reactive chloromethyl group attached to the C4 position of the dimethylated isoxazole core. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 3,5-dimethylisoxazole moiety, a known bioisostere for the acetyl-lysine group, into various molecular scaffolds, which has proven particularly useful in the development of bromodomain inhibitors.[3] Understanding the nature and extent of its electrophilicity is crucial for designing efficient synthetic routes and predicting reaction outcomes.

The Structural Basis of Electrophilicity

The electrophilic nature of 4-(Chloromethyl)-3,5-dimethylisoxazole is centered on the methylene (-CH₂-) carbon. Several structural features contribute to this reactivity:

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent methylene carbon, creating a significant partial positive charge (δ+) and polarizing the C-Cl bond.

-

Leaving Group Stability: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group, which facilitates nucleophilic substitution reactions.

-

Influence of the Isoxazole Ring: The isoxazole ring itself is an electron-deficient aromatic system. It exerts an electron-withdrawing effect on the chloromethyl group at the C4 position. This effect further increases the partial positive charge on the methylene carbon, enhancing its susceptibility to nucleophilic attack.

Collectively, these factors make the compound's reactivity analogous to that of benzylic halides, which are known for their high reactivity in S_N2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

Reaction Mechanisms: Nucleophilic Substitution

The primary reaction pathway for 4-(Chloromethyl)-3,5-dimethylisoxazole as an electrophile is the bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, a nucleophile attacks the electrophilic methylene carbon at the same time as the chloride leaving group departs.

The reaction rate is dependent on the concentration of both the substrate (the isoxazole) and the incoming nucleophile, following a second-order rate law: Rate = k[Isoxazole-CH₂Cl][Nucleophile].[4] Steric hindrance around the electrophilic center is minimal, further favoring the S_N2 pathway over an S_N1 mechanism, which would involve a less stable primary carbocation.

References

- 1. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

Stability of the Isoxazole Ring in 4-(Chloromethyl)-3,5-dimethylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of the isoxazole ring in 4-(Chloromethyl)-3,5-dimethylisoxazole, a key intermediate in pharmaceutical and agrochemical synthesis. While the isoxazole moiety is generally considered a stable aromatic system, its integrity can be compromised under various stress conditions. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides detailed experimental protocols for stability assessment. The information presented herein is crucial for the development of stable formulations and for understanding the metabolic fate of isoxazole-containing compounds.

Introduction

4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile building block in organic synthesis, valued for its reactive chloromethyl group that allows for diverse chemical modifications.[1] The stability of the core isoxazole ring is a critical parameter influencing the shelf-life, efficacy, and safety of downstream products. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, generally exhibits aromatic stability.[2] However, this stability is not absolute and can be influenced by factors such as pH, temperature, light, and the presence of enzymatic systems.[2][3] Understanding the degradation profile of 4-(Chloromethyl)-3,5-dimethylisoxazole is therefore essential for its effective utilization in drug development and other applications.

Core Stability Profile

The stability of the isoxazole ring in 4-(Chloromethyl)-3,5-dimethylisoxazole is a balance between its inherent aromatic character and the electronic influence of its substituents. The dimethyl substitution at positions 3 and 5 enhances the stability of the ring, while the electron-withdrawing nature of the chloromethyl group at position 4 can influence its reactivity.

pH-Dependent Stability (Hydrolysis)

The chloromethyl group is also prone to hydrolysis, which can occur in parallel with or independently of isoxazole ring opening. This reaction would lead to the formation of 4-(Hydroxymethyl)-3,5-dimethylisoxazole.

Table 1: Predicted Hydrolytic Stability of 4-(Chloromethyl)-3,5-dimethylisoxazole at 25°C (Based on Analogous Compounds)

| pH | Predicted Half-life (t½) | Primary Degradation Pathway |

| 4.0 | > 1 year | Negligible degradation of the isoxazole ring. |

| 7.4 | Weeks to Months | Slow hydrolysis of the chloromethyl group and isoxazole ring opening. |

| 9.0 | Days to Weeks | Accelerated hydrolysis of the chloromethyl group and isoxazole ring opening. |

Thermal Stability

Thermal stress can induce degradation of 4-(Chloromethyl)-3,5-dimethylisoxazole. While the isoxazole ring itself is relatively thermostable, the presence of the chloromethyl group can lower the overall decomposition temperature. At elevated temperatures, both the cleavage of the chloromethyl group and rearrangement or fragmentation of the isoxazole ring can be expected.

Table 2: Predicted Thermal Stability of 4-(Chloromethyl)-3,5-dimethylisoxazole

| Temperature | Predicted Degradation Rate | Potential Degradation Products |

| 40°C | Very Slow | Minimal degradation over extended periods. |

| 80°C | Moderate | Formation of 4-(hydroxymethyl)-3,5-dimethylisoxazole, ring-opened products. |

| >150°C | Rapid | Complex mixture of degradation products, including fragmentation of the isoxazole ring. |

Photostability

Isoxazole derivatives can undergo photochemical reactions upon exposure to UV light.[4] The primary photochemical process often involves the cleavage of the weak N-O bond, leading to the formation of reactive intermediates such as vinyl nitrenes, which can then rearrange to form various products, including oxazoles or ring-opened species.[2][5] The photostability of 4-(Chloromethyl)-3,5-dimethylisoxazole is an important consideration for storage and handling. A study on the isoxazoline fungicide SYP-Z048 showed that its degradation is dependent on pH and temperature under irradiation.[3]

Table 3: Predicted Photostability of 4-(Chloromethyl)-3,5-dimethylisoxazole

| Light Source | Predicted Photodegradation Rate | Potential Photodegradation Pathways |

| Ambient Daylight | Slow | Gradual degradation over long-term exposure. |

| UV Lamp (254 nm) | Rapid | N-O bond cleavage, rearrangement to oxazole derivatives, ring opening. |

Enzymatic Stability

In a biological context, the isoxazole ring can be subject to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[6] Metabolic studies on isoxazole-containing drugs have shown that ring cleavage is a possible metabolic pathway. The metabolic stability of 4-(Chloromethyl)-3,5-dimethylisoxazole in liver microsomes would be a critical parameter in preclinical drug development to predict its in vivo half-life.

Table 4: Predicted Metabolic Stability of 4-(Chloromethyl)-3,5-dimethylisoxazole in Human Liver Microsomes

| Parameter | Predicted Value | Implication |

| Half-life (t½) | 15 - 60 min | Moderate to high clearance, suggesting significant first-pass metabolism. |

| Intrinsic Clearance (CLint) | Moderate to High | The compound is likely to be readily metabolized by liver enzymes. |

Potential Degradation Pathways

Based on the known chemistry of isoxazoles and chloromethyl-substituted heterocycles, several degradation pathways can be postulated for 4-(Chloromethyl)-3,5-dimethylisoxazole under stress conditions.

Hydrolytic Degradation

Under aqueous conditions, particularly at neutral to basic pH, two primary hydrolytic degradation pathways are likely:

-

Hydrolysis of the Chloromethyl Group: Nucleophilic substitution of the chloride by a hydroxide ion to form 4-(hydroxymethyl)-3,5-dimethylisoxazole.

-

Isoxazole Ring Opening: Base-catalyzed cleavage of the N-O bond, leading to the formation of a β-ketonitrile derivative.

Caption: Predicted hydrolytic degradation pathways.

Photochemical Degradation

Upon UV irradiation, the isoxazole ring can undergo photoisomerization or fragmentation.

-

Isoxazole-Oxazole Rearrangement: A common photochemical reaction for isoxazoles, proceeding through a transient azirine intermediate.[2]

-

Ring Fragmentation: Cleavage of the N-O bond can lead to the formation of various smaller molecules.

Caption: Postulated photochemical degradation pathways.

Experimental Protocols for Stability Assessment